molecular formula C20H24N2O B2614024 2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone CAS No. 858425-20-4

2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone

Cat. No.: B2614024
CAS No.: 858425-20-4
M. Wt: 308.425
InChI Key: ZTDPCMHYSZWOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone is a complex organic compound with a unique structure that includes a diethylamino group and a dihydrobenzo[b][1]benzazepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepin Ring: The initial step involves the cyclization of a suitable precursor to form the benzazepin ring system.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, often using diethylamine as the nucleophile.

    Final Coupling Reaction: The final step involves coupling the diethylamino-substituted benzazepin with an ethanone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
  • 2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-10-yl)ethanone

Uniqueness

2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone is unique due to its specific structural features, such as the position of the diethylamino group and the benzazepin ring system. These structural characteristics contribute to its distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

2-(diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-21(4-2)15-20(23)22-18-11-7-5-9-16(18)13-14-17-10-6-8-12-19(17)22/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDPCMHYSZWOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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